molecular formula C8H9BrO3S B2983013 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene CAS No. 90531-98-9

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene

Cat. No.: B2983013
CAS No.: 90531-98-9
M. Wt: 265.12
InChI Key: WTVKPGMTQBHSQS-UHFFFAOYSA-N
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Description

“1-Bromo-2-methoxy-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO3S . It has a molecular weight of 265.13 . The compound is also known by other names such as “1-Brom-2-methyl-4-(methylsulfonyl)benzol” and "Benzene, 1-bromo-2-methyl-4-(methylsulfonyl)-" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9BrO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 368.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 59.1±3.0 kJ/mol and a flash point of 176.7±27.9 °C .

Scientific Research Applications

Chemical Synthesis and Modification

  • 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene is used in chemical synthesis, particularly in the Michael-induced Ramberg-Bäcklund reaction. This reaction involves the transformation of unsaturated sulfones into derivatives like 1-(1-methoxy-2-propenyl)benzene, which has applications in various chemical syntheses and modifications (Vasin, Bolusheva, & Razin, 2003).

Photodynamic Therapy and Sensitizing Properties

  • Derivatives of this compound have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. These derivatives, like zinc phthalocyanine substituted with specific benzenesulfonamide groups, exhibit significant fluorescence properties, high singlet oxygen quantum yield, and are considered promising as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Natural Antioxidant Source

  • In marine science, compounds related to this compound have been isolated from marine red algae and demonstrated significant antioxidant activities. These activities are comparable to or even stronger than conventional antioxidants, making these compounds potential natural sources for preventing oxidative deterioration in food (Li, Li, Gloer, & Wang, 2011).

Molecular Electronics

Safety and Hazards

Safety information for “1-Bromo-2-methoxy-4-(methylsulfonyl)benzene” includes avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene is the benzylic position of the benzene ring . This compound can undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . The benzylic position is particularly reactive due to the resonance stabilization that can occur after the reaction .

Mode of Action

This compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide . This reaction is a type of nucleophilic substitution, where the bromine atom is replaced by the benzene sulfonamide . The reaction can occur via an SN2 pathway for primary benzylic halides, and via an SN1 pathway for secondary and tertiary benzylic halides .

Biochemical Pathways

The biochemical pathway involved in this reaction is the free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting benzylic radical can then react with NBS to form the brominated compound .

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it could be metabolized through pathways involving nucleophilic substitution or oxidation .

Result of Action

The result of the action of this compound is the formation of a new compound through the coupling reaction with benzene sulfonamide . This results in the corresponding N-aryl sulfonamide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper (I)iodide is necessary for the coupling reaction to occur . Additionally, the reaction rate can be affected by the temperature and the solvent used . .

Properties

IUPAC Name

1-bromo-2-methoxy-4-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVKPGMTQBHSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (Preparation 14, 1.5 g, 5.93 mmol) in MeOH (12 mL) was added sodium methoxide (480 mg, 8.89 mmol) and the reaction mixture was irradiated at 100° C. in the microwave for 1.5 hours. After this time the reaction was quenched with water (50 mL) and the product was extract with EtOAc (3×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with 20-40% EtOAc in heptane to afford the title compound as colourless solid in 53% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
53%

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